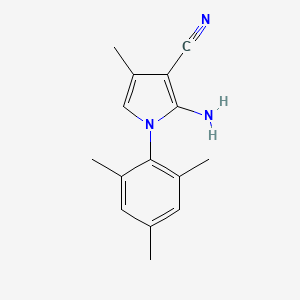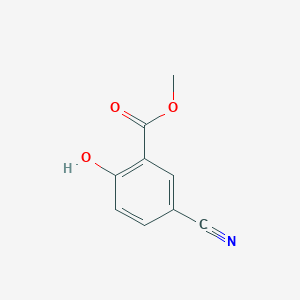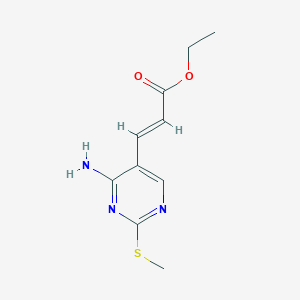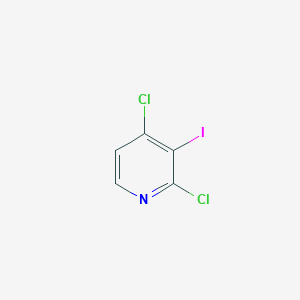
叔丁基 4-(((苄氧羰基)氨基)-4-氨基甲酰基哌啶-1-羧酸酯
描述
“tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate” is a complex organic compound. It is related to the compound “tert-butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate” which has a CAS Number of 1707290-21-8 .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, tert-butyl 4-aminobenzoate can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . Another method involves the reaction of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid with tert-Butyl 2,2,2-trichloroacetimidate in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains multiple functional groups including a carbonyl group, an amino group, and a piperidine ring . The compound “tert-butyl 4-{[(benzyloxy)carbonyl]amino}-5-methoxypentanoate” has a similar structure and contains a total of 51 bonds; 24 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester, and 1 ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Another reaction involves the use of tert-butyl 4-aminobenzoate in the synthesis of structural units for antifolate .科学研究应用
合成方法叔丁基 4-(((苄氧羰基)氨基)-4-氨基甲酰基哌啶-1-羧酸酯及其衍生物已通过各种方法合成,反映了它们在合成有机化学中的用途。值得注意的是,叔丁基异氰化物和二烷基乙炔二羧酸酯与芳香族羧酸反应生成衍生物,如二烷基 (E)-2-[(苯甲酰氧基)(叔丁基亚氨基)甲基]-2-丁烯二酸酯,它们可以重排为二烷基 (E)-2-{[苯甲酰(叔丁基)氨基]羰基}-2-丁烯二酸酯衍生物 (Alizadeh, Rostamnia, & Zhu, 2006)。另一种方法涉及一系列从 4-甲基吡啶鎓开始的反应,得到叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯,这是合成新型蛋白酪氨酸激酶 Jak3 抑制剂的重要中间体 (Xin-zhi, 2011)。
功能特性和应用叔丁基及其衍生物已被发现可在各种化学转化中发挥至关重要的作用,并在合成生物活性化合物中得到应用。例如,叔丁基苯偶氮羧酸酯是合成有机化学中的多功能构件,可以进行亲核取代和自由基反应,得到在药物开发中具有潜在应用的化合物 (Jasch, Höfling, & Heinrich, 2012)。叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯是另一种衍生物,它作为小分子抗癌药物的重要中间体,并已通过优化方法合成,反映了其在药物合成中的重要性 (Zhang, Ye, Xu, & Xu, 2018)。
安全和危害
属性
IUPAC Name |
tert-butyl 4-carbamoyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-18(2,3)27-17(25)22-11-9-19(10-12-22,15(20)23)21-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDULMIGSCLWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443896 | |
| Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288154-17-6 | |
| Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)







![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)